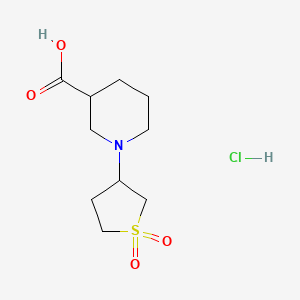
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO4S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tetrahydrothiophene ring with a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the reaction of a suitable diene with sulfur dioxide, followed by reduction to form the tetrahydrothiophene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydrothiophene intermediate.
Oxidation to Form the Sulfone Group: The tetrahydrothiophene ring is oxidized to form the sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the piperidine derivative.
Formation of the Hydrochloride Salt: The final compound is obtained by reacting the carboxylic acid derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to form thiols or sulfides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated piperidine derivatives.
Hydrolysis: Carboxylate salts.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The piperidine ring can interact with various receptors and ion channels, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparación Con Compuestos Similares
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid.
Sulfone Derivatives: Compounds containing the sulfone group, such as sulfolane and sulfone.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
The uniqueness of this compound lies in its combination of the piperidine, sulfone, and tetrahydrothiophene moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18ClNO4S |
|---|---|
Peso molecular |
283.77 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4S.ClH/c12-10(13)8-2-1-4-11(6-8)9-3-5-16(14,15)7-9;/h8-9H,1-7H2,(H,12,13);1H |
Clave InChI |
ZCUZHEHXYRTZIT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2CCS(=O)(=O)C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


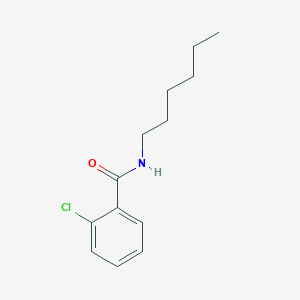

![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)

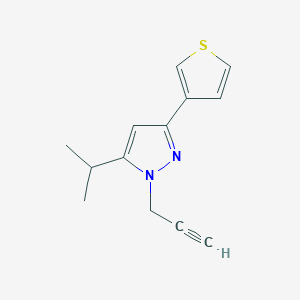

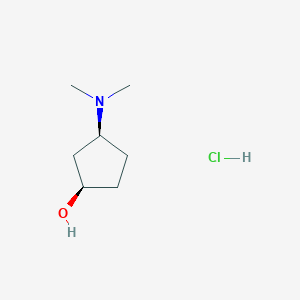

![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
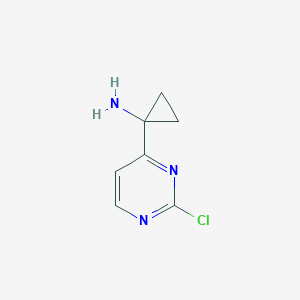
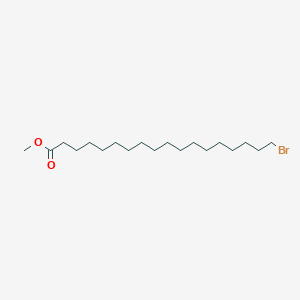
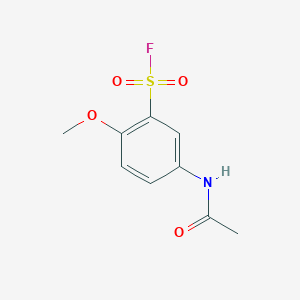

![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
